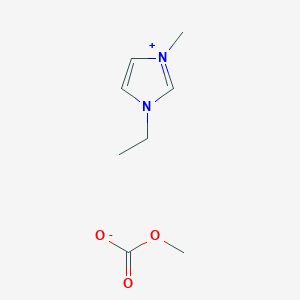

1-Ethyl-3-methylimidazolium methylcarbonate, 30% in Methanol, 97%

Übersicht

Beschreibung

1-Ethyl-3-methylimidazolium methylcarbonate, also known as EMIM-MC, is an ionic liquid that has been used in various scientific research applications. It is a colorless, odorless, non-volatile, non-flammable liquid with a melting point of -30 °C and a boiling point of 101 °C. It is composed of 1-ethyl-3-methylimidazolium cation and methylcarbonate anion .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium methylcarbonate involves an imidazolium ring with ethyl and methyl substituents, and a methylcarbonate anion . The exact conformation and interactions within the ion pair conformers can vary .Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium methylcarbonate is a colorless liquid at room temperature with a melting point of -20 °C and a boiling point of 150 °C . It has a molecular weight of 186.21 g/mol .Wissenschaftliche Forschungsanwendungen

Hydrophobic Ionic Liquids Synthesis

EMI has been used to create new hydrophobic ionic liquids, such as 1-ethyl-3-methylimidazolium (EMI+) perfluoroalkyltrifluoroborate. These ionic liquids have potential applications in double-layer capacitors (DLCs) due to their favorable thermal and electrochemical properties (Zhou, Takeda, & Ue, 2004).

Synthesis and Crystallization of Coordination Polymers

EMI bromide has been utilized as a medium for synthesizing and crystallizing coordination polymers, such as (EMI)[Cd(BTC)]. These polymers have applications in materials science due to their unique structural properties (Liao, Wu, & Huang, 2006).

Investigation of Molecular Interactions

EMI ethyl sulfate has been studied for its hydrogen bonding interactions with water, using spectroscopy and quantum chemical calculations. This research provides insights into the molecular interactions in ionic liquids, important for various industrial applications (Zhang, Wang, & Yu, 2010).

Organocatalysis

EMI acetate has been introduced as an effective organocatalyst for cyanosilylation of carbonyl compounds. This demonstrates its potential in catalyzing a variety of chemical transformations (Ullah et al., 2017).

Dye-Sensitized Solar Cells

1-Ethyl-3-methylimidazolium tetracyanoborate, a derivative of EMI, has been used in dye-sensitized solar cells (DSCs) with promising photovoltaic performance, indicating its application in renewable energy technologies (Tian et al., 2011).

Ionic Liquids in Polymerisation of Epoxy Resins

EMI acetate has been studied for its role in initiating the polymerization of epoxy resins, offering insights into the use of ionic liquids in advanced material synthesis (Binks et al., 2018).

Sulfur Removal from Fuels

EMI-based ionic liquids have shown effectiveness in the selective removal of sulfur-containing compounds from fuels, which is crucial for environmental protection and energy processing (Zhang & Zhang, 2002).

Gas Sorption Studies

Studies on 1-ethyl-3-methylimidazolium acetate loaded activated carbon sorbents have been conducted for the removal of SO2 and NO2 under atmospheric conditions, demonstrating its potential in environmental cleanup and pollution control (Severa et al., 2018).

Coagulation of Biomaterials

1-Ethyl-3-methylimidazolium acetate has been used for coagulating chitin and cellulose from its solutions, presenting a method for recycling the ionic liquid in biopolymer processing (Barber et al., 2013).

Ionic Co-crystals Formation

The ionic liquid EMI acetate has been used to form ionic co-crystals with amphoteric azoles, showing its potential in the pharmaceutical industry for drug crystallization and formulation (Titi et al., 2017).

Wirkmechanismus

Target of Action

It is known that imidazolium-based ionic liquids often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

As an ionic liquid, it may interact with its targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .

Result of Action

Ionic liquids in general are known to have diverse effects, ranging from antimicrobial activity to solvation of biomolecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other ions can influence the action, efficacy, and stability of ionic liquids .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTZIWVIEAEYBG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477660 | |

| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251102-25-7 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.